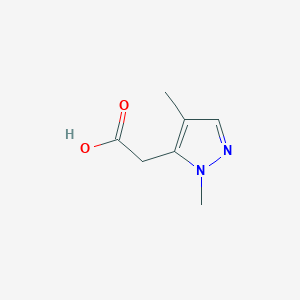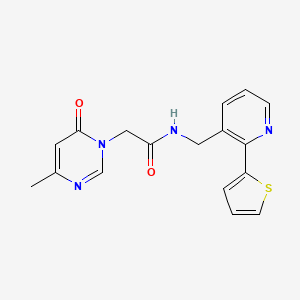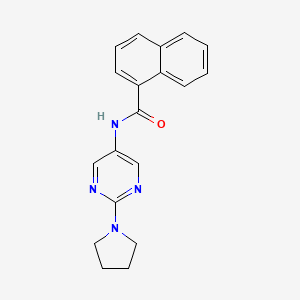![molecular formula C18H17N5O2 B2390704 4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 887463-74-3](/img/structure/B2390704.png)
4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is commonly referred to as "DMPI" and is synthesized through a multistep process involving various chemical reagents.
Mécanisme D'action
The mechanism of action of DMPI is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, DMPI has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurodegenerative diseases, DMPI has been shown to inhibit the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease.
Biochemical and physiological effects:
DMPI has been shown to exhibit various biochemical and physiological effects. In cancer cells, DMPI has been shown to induce cell death and inhibit tumor growth. In neurodegenerative diseases, DMPI has been shown to improve cognitive function and reduce the accumulation of toxic proteins. In herbicidal applications, DMPI has been shown to selectively inhibit the growth of certain plants without affecting others.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMPI in laboratory experiments include its relatively simple synthesis method, its potential for multiple applications, and its low toxicity. However, DMPI can be difficult to purify and may require specialized equipment and expertise. Additionally, the mechanism of action of DMPI is not fully understood, which may limit its usefulness in certain experiments.
Orientations Futures
Future research on DMPI could focus on further elucidating its mechanism of action, exploring its potential applications in other fields such as materials science and energy storage, and developing more efficient synthesis methods. Additionally, the use of DMPI in combination with other therapeutic agents could be explored to enhance its efficacy in treating various diseases.
Méthodes De Synthèse
The synthesis of DMPI involves a series of chemical reactions that require specific reagents and conditions. The first step involves the condensation of 3,4-dimethylpyrrole-2,5-dione with phenylhydrazine to form 4,7-dimethyl-2-phenyl-1,2,3,4-tetrahydroimidazo[4,5-c]pyrazole-5,6-dione. This intermediate is then reacted with propargyl bromide and triethylamine to form 4,7-dimethyl-6-phenyl-2-prop-2-enylimidazo[4,5-c]pyrazol-5(1H)-one. Finally, the addition of nitrous acid and sodium nitrite leads to the formation of DMPI.
Applications De Recherche Scientifique
DMPI has been extensively studied for its potential applications in various fields. In medicine, DMPI has been shown to exhibit anti-inflammatory and anticancer properties. It has also been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, DMPI has been shown to exhibit herbicidal properties and can be used as a selective herbicide. In materials science, DMPI has been studied as a potential building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
4,7-dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-4-10-21-16(24)14-15(20(3)18(21)25)19-17-22(14)11-12(2)23(17)13-8-6-5-7-9-13/h4-9,11H,1,10H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBXMMKOXNTWKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid](/img/structure/B2390627.png)
![Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2390628.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2390631.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2390632.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2390634.png)

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2390641.png)
![N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide](/img/structure/B2390642.png)

